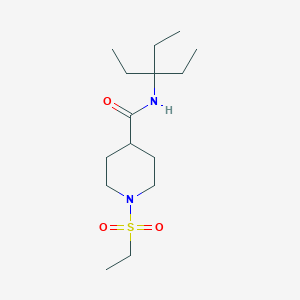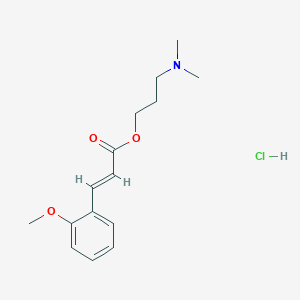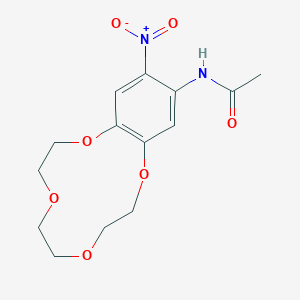
N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as DSP-4, is a chemical compound that is widely used in scientific research. DSP-4 belongs to the class of selective neurotoxins, which selectively damage noradrenergic neurons in the brain.
作用机制
DSP-4 selectively damages noradrenergic neurons in the brain by binding to the noradrenaline transporter (NET) and inducing its internalization. This leads to the depletion of noradrenaline in the affected neurons, resulting in their degeneration.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the affected neurons leads to various biochemical and physiological effects. These include changes in behavior, cognitive function, and autonomic function. DSP-4 has been shown to impair learning and memory, alter circadian rhythms, and affect cardiovascular function.
实验室实验的优点和局限性
One advantage of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons, which allows for precise manipulation of the noradrenergic system. However, one limitation is that the effects of DSP-4 can be variable depending on the dose and route of administration.
未来方向
For research on DSP-4 include studying its role in stress and anxiety, developing treatments for neurodegenerative diseases, and exploring its potential in the treatment of addiction and substance abuse disorders.
合成方法
DSP-4 can be synthesized by the reaction of 4-piperidone with 1,1-diethylpropylamine, followed by the reaction with ethylsulfonyl chloride. The final product is obtained after purification by recrystallization.
科学研究应用
DSP-4 is widely used in scientific research to selectively damage noradrenergic neurons in the brain. This is useful in studying the role of noradrenaline in various physiological and pathological conditions. DSP-4 is also used to create animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(3-ethylpentan-3-yl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3S/c1-5-15(6-2,7-3)16-14(18)13-9-11-17(12-10-13)21(19,20)8-4/h13H,5-12H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPFUIYHWTEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C1CCN(CC1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)

![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398582.png)
![6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5398584.png)
![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)